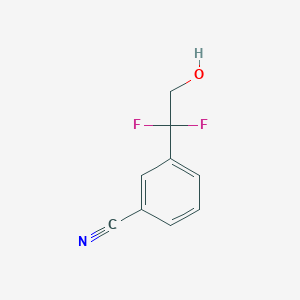![molecular formula C22H34O7 B12301054 (3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)
(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4,10,15-Tétrahydroxy-5,5,10,15-tétraméthyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadécan-2-yl) acétate est un composé organique complexe avec la formule chimique C₂₂H₃₄O₇ . Ce composé appartient à un groupe de stéréoisomères et se caractérise par sa structure pentacyclique unique, qui comprend plusieurs groupes hydroxyle et une partie acétate distinctive.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (3,4,10,15-Tétrahydroxy-5,5,10,15-tétraméthyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadécan-2-yl) acétate implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de la structure pentacyclique de base, suivie de l'introduction de groupes hydroxyle et de la partie acétate. Les réactifs courants utilisés dans ces réactions comprennent les acides ou les bases forts, les agents oxydants et les groupes protecteurs pour assurer une fonctionnalisation sélective.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'utilisation de techniques avancées telles que la microscopie électronique cryogénique (cryo-ME) pour la préparation des échantillons . Cette méthode aide à surmonter les problèmes tels que l'agrégation et les orientations préférentielles à l'interface air/eau, assurant une pureté et un rendement élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(3,4,10,15-Tétrahydroxy-5,5,10,15-tétraméthyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadécan-2-yl) acétate subit diverses réactions chimiques, notamment:
Oxydation: Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction: Le composé peut être réduit pour former des alcools ou des alcanes.
Substitution: Le groupe acétate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir une sélectivité et un rendement élevés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
(3,4,10,15-Tétrahydroxy-5,5,10,15-tétraméthyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadécan-2-yl) acétate a un large éventail d'applications de recherche scientifique:
Chimie: Utilisé comme composé modèle pour étudier les réactions organiques complexes et la stéréochimie.
Médecine: Exploré pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie: Utilisé dans la synthèse de matériaux avancés et comme précurseur d'autres composés organiques complexes.
Mécanisme d'action
Le mécanisme d'action de (3,4,10,15-Tétrahydroxy-5,5,10,15-tétraméthyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadécan-2-yl) acétate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, en modifiant leur activité et en entraînant des effets biologiques en aval . Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude.
Applications De Recherche Scientifique
(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of (3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Composés similaires
Planococcus sp.: Connu pour ses activités antibactériennes.
Klebsiella aerogenes: Présente de fortes propriétés antibactériennes.
Enterococcus avium: Démontre des effets cytotoxiques contre les cellules cancéreuses.
Unicité
(3,4,10,15-Tétrahydroxy-5,5,10,15-tétraméthyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadécan-2-yl) acétate se distingue par sa structure pentacyclique unique et ses multiples groupes hydroxyle, qui contribuent à sa réactivité chimique diversifiée et à ses activités biologiques potentielles. Sa structure distincte en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
Formule moléculaire |
C22H34O7 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate |
InChI |
InChI=1S/C22H34O7/c1-10(23)28-17-15(24)22(27)14(13-16(29-13)18(22,2)3)20(5,26)12-7-6-11-8-21(12,17)9-19(11,4)25/h11-17,24-27H,6-9H2,1-5H3 |
Clé InChI |
IONWCZKSTMAXMV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(C2(C(C3C(C2(C)C)O3)C(C4C15CC(CC4)C(C5)(C)O)(C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


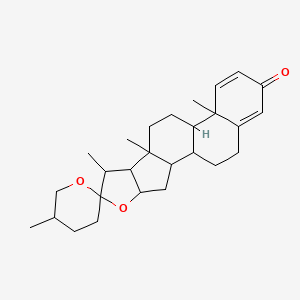
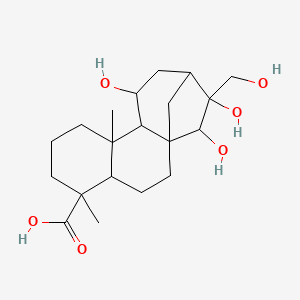

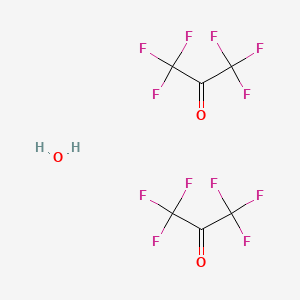

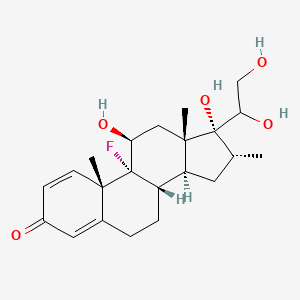
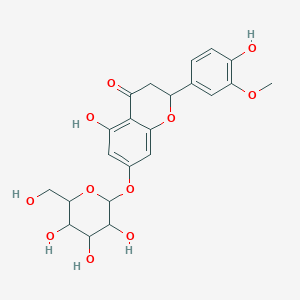
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B12301009.png)
![1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride](/img/structure/B12301012.png)
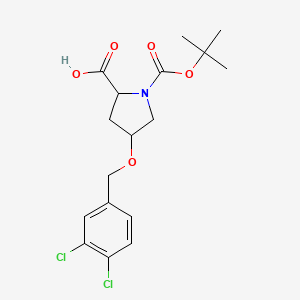

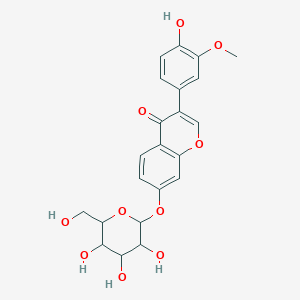
![N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B12301045.png)
